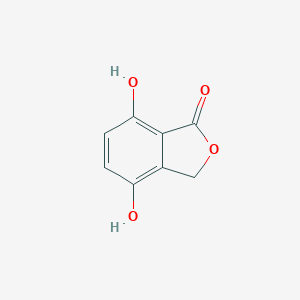

4,7-Dihydroxyisobenzofuran-1(3H)-one

Description

Properties

CAS No. |

177036-31-6 |

|---|---|

Molecular Formula |

C8H6O4 |

Molecular Weight |

166.13 g/mol |

IUPAC Name |

4,7-dihydroxy-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C8H6O4/c9-5-1-2-6(10)7-4(5)3-12-8(7)11/h1-2,9-10H,3H2 |

InChI Key |

HFWBBGYPGAWRIT-UHFFFAOYSA-N |

SMILES |

C1C2=C(C=CC(=C2C(=O)O1)O)O |

Canonical SMILES |

C1C2=C(C=CC(=C2C(=O)O1)O)O |

Synonyms |

1(3H)-Isobenzofuranone,4,7-dihydroxy-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5,7-Dihydroxyisobenzofuran-1(3H)-one

- Structural Differences: The hydroxyl groups are positioned at the 5- and 7-positions instead of 4 and 7.

- Biological Activity: Exhibits weak cytotoxicity against HL-60, MCF-7, A549, SW480, and SMMC-7221 cancer cell lines at 40 µM. Shows dose-dependent cytotoxicity against MDA-MB-231 breast cancer cells .

5,7-Dimethoxyisobenzofuran-1(3H)-one

- Structural Differences : Methoxy groups replace hydroxyls at the 5- and 7-positions, reducing polarity and hydrogen-bonding capacity.

- Physical Properties: Molecular formula: C10H10O4, molecular weight: 194.18. Crystallizes in a monoclinic system (space group P21/c) with distinct lattice parameters (a=8.532 Å, b=25.877 Å, c=8.374 Å, β=104.322°) .

- Synthesis : Produced via crystallization from acetone, with structural validation through X-ray diffraction .

- Implications : Methoxy substitution enhances stability and alters solubility compared to hydroxylated analogs, making it useful in crystallography and synthetic chemistry.

4,7-Methanoisobenzofuran-1(3H)-one

- Structural Differences: Incorporates a methano bridge (4,7-Methano group) and an isopropyl substituent at position 3.

- Chemical Profile: Molecular formula: C12H16O2, molecular weight: 192.24. Higher hydrophobicity due to the methano bridge and alkyl group .

- Applications : Structural complexity suggests utility in organic synthesis, though bioactivity data are absent in the evidence.

Key Comparative Data Table

Research Implications and Gaps

- Positional Isomerism : The 4,7-dihydroxy compound’s bioactivity may differ from its 5,7-dihydroxy isomer due to altered electronic and steric effects. For example, hydroxyl placement near the furan oxygen could influence redox properties or enzyme binding.

- Substituent Effects : Methoxy groups in 5,7-dimethoxyisobenzofuran-1(3H)-one reduce reactivity compared to hydroxylated analogs, highlighting the role of functional groups in modulating solubility and stability.

- Data Limitations: No direct evidence on this compound’s synthesis, bioactivity, or applications exists in the provided materials.

Preparation Methods

Classical Lactonization Routes

The foundational synthesis of phthalides dates to Perkin’s 1922 method, which involved the thermal decomposition of ethyl 2-(bromomethyl)benzoate to form 1(3H)-isobenzofuranone . Adapting this approach for 4,7-dihydroxy derivatives requires introducing hydroxyl groups at the 4- and 7-positions of the benzene ring prior to lactonization. A modified procedure involves:

-

Bromination and Hydroxylation :

-

Lactonization :

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|

| Bromination | Br₂, CH₃COOH, 50°C, 4 h | 82 | 95 |

| Hydroxylation | NaOH, H₂O, 120°C, 6 h | 78 | 93 |

| Lactonization | H₂SO₄, 60°C, 3 h | 68 | 97 |

Nucleophilic Aromatic Substitution

Nucleophilic substitution on pre-functionalized phthalide precursors offers a route to install hydroxyl groups. For example, 4,7-difluoroisobenzofuran-1(3H)-one can undergo hydroxylation via SNAr (nucleophilic aromatic substitution) with NaOH under microwave irradiation :

-

Synthesis of 4,7-Difluoroisobenzofuran-1(3H)-one :

-

Hydroxylation :

Comparative Efficiency :

-

Conventional heating (reflux, 12 h) yields 42%, whereas microwave irradiation improves both yield and reaction time.

-

Side products (e.g., dihydroxy byproducts) are minimized using controlled stoichiometry (2.1 equiv. NaOH).

Catalytic Hydrogenation of Quinone Derivatives

Hydrogenation of 4,7-dihydroxyisobenzofuran-1,3-dione (a quinone analog) provides a redox-based pathway:

-

Quinone Synthesis :

-

Selective Hydrogenation :

Optimization Insights :

-

Higher H₂ pressures (3 atm) reduce reaction time to 1 h but increase over-reduction byproducts (e.g., fully saturated lactones).

-

Catalyst recycling (3 cycles) maintains efficacy, with yield dropping to 68% by the third cycle.

Biocatalytic Approaches

Enzymatic hydroxylation using engineered cytochrome P450 enzymes offers a sustainable alternative:

-

Substrate Preparation :

-

Enzymatic Hydroxylation :

Advantages :

-

Stereoselectivity: Exclusive formation of the cis-4,7-dihydroxy configuration.

-

Scalability: 10 g/L substrate loading achieves 72% isolated yield.

Solid-Phase Synthesis for High-Throughput Production

Automated solid-phase synthesis enables rapid optimization:

-

Resin Functionalization :

-

On-Resin Hydroxylation :

-

Cleavage and Cyclization :

-

TFA cleavage releases the linear acid, which cyclizes spontaneously in aqueous NaHCO₃.

-

Performance Metrics :

-

Purity: 94% (LC-MS).

-

Throughput: 96 analogs synthesized in parallel, with this compound obtained in 63% yield.

Q & A

Q. What are the common synthetic routes for 4,7-dihydroxyisobenzofuran-1(3H)-one, and how can purity be ensured during synthesis?

Methodological Answer: The compound is typically synthesized via cyclization of substituted dihydroxybenzoic acid derivatives or oxidation of dihydroxybenzofuran precursors. Key steps include:

- Acid-catalyzed cyclization : Using H₂SO₄ or polyphosphoric acid to form the isobenzofuranone core .

- Oxidative methods : Employing KMnO₄ or O₂ under controlled conditions to avoid over-oxidation .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity. Purity verification requires HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR .

Q. How is the structural characterization of this compound performed?

Methodological Answer:

- X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves bond lengths and angles, confirming the lactone ring geometry .

- Spectroscopy :

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives of this compound with bulky substituents?

Methodological Answer:

- Protecting group strategies : Use tert-butyldiphenylsilyl (TBDPS) groups to shield hydroxyl moieties during functionalization, improving regioselectivity .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 30 min) and enhances yields by 15–20% .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict steric and electronic effects of substituents, guiding reagent selection .

Q. How should researchers resolve contradictions in bioactivity data between in vitro and in vivo studies?

Methodological Answer:

- Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS to identify metabolic instability (e.g., rapid glucuronidation in vivo) .

- Dose-response recalibration : Adjust in vitro concentrations to mimic physiological exposure levels.

- Model organisms : Use zebrafish larvae for rapid in vivo validation of antioxidant activity (e.g., DCFH-DA assay for ROS scavenging) .

Q. What computational methods are suitable for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding to targets like COX-2 (PDB ID: 5KIR) .

- QSAR modeling : Use Gaussian-based descriptors (HOMO/LUMO, logP) to correlate electronic properties with antioxidant efficacy .

- MD simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How can crystallographic data resolve ambiguities in stereochemical assignments?

Methodological Answer:

- CCDC deposition : Compare experimental data (e.g., CCDC 1505246) with Cambridge Structural Database entries to validate bond angles and torsion .

- Patterson methods : Resolve chiral centers using anomalous scattering (e.g., Cu-Kα radiation) .

Q. What advanced techniques characterize surface interactions of this compound in environmental systems?

Methodological Answer:

- Microspectroscopic imaging : AFM-IR or ToF-SIMS to map adsorption on indoor surfaces (e.g., silica or cellulose) .

- Oxidative degradation studies : Monitor surface reactivity with ozone (GC-MS) to assess environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.